Pentylone hydrochloride

Catalog No.
S1786241
CAS No.
17763-01-8
M.F
C13H18ClNO3
M. Wt
271.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentylone hydrochloride

CAS Number

17763-01-8

Product Name

Pentylone hydrochloride

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

InChI

InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H

InChI Key

WEFFVTZHXLDTJV-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl

Synonyms

1-(1,3-benzodioxol-5-yl)-2-(methylamino)-1-pentanone, monohydrochloride

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
  • Analytical Reference Material

    Pentylone hydrochloride serves as a valuable tool in forensic analysis. Researchers can use it to identify and characterize pentylone present in illegal drugs like "bath salts". Reference source: Bertin Bioreagent - Pentylone (hydrochloride):

  • Understanding Cathinone Effects

    Studying pentylone hydrochloride alongside other cathinones can aid scientists in elucidating the mechanisms by which these stimulants produce their psychoactive effects. This knowledge can inform the development of medications to treat stimulant addiction or overdose. Reference source: The hydrochloride hydrates of pentylone and dibutylone and the hydrochloride salt of ephylone: the structures of three novel designer cathinones:

Pentylone hydrochloride, chemically known as 1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one, is a synthetic cathinone that belongs to a class of compounds known as substituted phenethylamines. Developed in the 1960s, it has gained attention due to its psychoactive properties and has been identified in various products marketed as "legal highs" or designer drugs. The molecular formula of pentylone hydrochloride is C₁₃H₁₈ClNO₃, with a molar mass of approximately 271.7 g/mol .

  • The mechanism of action is not fully understood but likely involves increasing levels of dopamine, norepinephrine, and serotonin in the central nervous system.
  • These are neurotransmitters involved in mood, alertness, and cognitive function.
  • Toxicity: Data on human toxicity is limited due to its illegal status.
  • Animal studies suggest potential for addiction, neurotoxicity, and cardiovascular problems [, ].
  • Schedule I classification: Indicates a high potential for abuse and no currently accepted medical use [].

Pentylone hydrochloride acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor and a releasing agent for serotonin. Its mechanism involves the inhibition of neurotransmitter transporters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This action is similar to that of other stimulants like amphetamines, contributing to its psychoactive effects .

Pentylone can be synthesized through various chemical pathways. One common method involves starting from 3,4-methylenedioxyphenylacetone and introducing a methylamine group through reductive amination. The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity .

While pentylone hydrochloride has no approved medical applications, it has been used recreationally for its stimulant properties. It has been found in products marketed as "NRG-1" and "NRG-3," often combined with other psychoactive substances. The lack of regulation surrounding its use has led to significant public health concerns regarding its safety and potential for abuse .

Studies on interaction effects have shown that pentylone may interact with other psychoactive substances, potentially leading to enhanced effects or increased toxicity. For example, when combined with other stimulants or hallucinogens, users may experience heightened euphoria but also an increased risk of adverse psychological effects. Further research is needed to fully understand these interactions and their implications for health .

Pentylone shares structural similarities with several other synthetic cathinones and phenethylamines. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
MethyloneShorter alkyl chain (C₁)More polar; higher water solubility
ButyloneIntermediate alkyl chain (C₄)Different pharmacological profile
4-MethylmethcathinoneContains a methyl group at the para positionPotent stimulant effects; distinct legal status
3,4-MethylenedioxymethamphetamineKnown as MDMAStrong empathogenic effects; widely studied
N,N-DimethylpentyloneDimethylated version of pentyloneIncreased potency; different metabolic pathways

Pentylone's unique structure allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of its potency and the nature of its psychoactive effects .

Core Chemical Classifications

Pentylone hydrochloride is classified as:

  • Substituted cathinone: A derivative of cathinone, characterized by a β-keto group on the carbon adjacent to the amine.
  • Methylenedioxyphenethylamine (MDxx) analog: Shares structural features with MDMA, including a 3,4-methylenedioxyphenyl group.
  • Stimulant-entactogen: Exhibits dual psychostimulant and empathogenic properties, though less studied than MDMA or methylone.
Structural ComponentDescriptionFunctional Impact
3,4-MethylenedioxyphenylAromatic ring with two methoxy groups in 3,4 positionsEnhances bioavailability and transporter binding affinity
Pentan-1-one backboneFive-carbon chain with a ketone group at position 1Increases lipophilicity compared to shorter-chain analogs (e.g., methylone)
Methylamino groupSecondary amine with a methyl substituentCritical for monoamine transporter interaction

Comparative Structural Analysis

Pentylone’s α-carbon chain length (pentyl) distinguishes it from:

CompoundAlkyl ChainSubstituentsKey Structural Difference
MethyloneMethyl (C₁)3,4-MethylenedioxyShorter chain reduces lipophilicity
ButyloneButyl (C₄)3,4-MethylenedioxyIntermediate chain length; distinct pharmacokinetics
PentylonePentyl (C₅)3,4-MethylenedioxyLonger chain enhances dopamine transporter affinity

Historical Development and Synthesis Evolution

Origins and Early Synthesis

Pentylone was first synthesized in the 1960s by Boehringer Ingelheim as part of exploratory work on cathinone derivatives. Its initial synthesis involved:

  • α-Bromination of 3,4-methylenedioxyphenylacetone (MDP2P) to produce an α-bromoketone intermediate.
  • Nucleophilic substitution with methylamine to introduce the methylamino group.

The compound’s re-emergence in the 2010s coincided with the rise of synthetic cathinones as "legal highs," where it was blended with other cathinones (e.g., MDPV, flephedrone) in products like "NRG-1".

Modern Synthetic Pathways

Contemporary synthesis typically employs reductive amination, a two-step process:

  • Imine formation: Reaction of MDP2P with methylamine under acidic conditions.
  • Reduction: Use of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to yield the secondary amine.

Key intermediates:

  • 3,4-Methylenedioxyphenylpropan-2-one (MDP2P): Critical precursor for pentylone and other MDxx cathinones.
  • α-Bromopentan-1-one: Intermediate for traditional substitution methods.

Nomenclature and Chemical Identification Parameters

Systematic Nomenclature

IUPAC Name:
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride.

Alternative Names:

  • βk-MBDP (β-keto-Methylbenzodioxolylpentanone)
  • Pentylone HCl.

Chemical Identifiers

ParameterValueSource
CAS Number17763-01-8 (HCl); 698963-77-8 (free base)
PubChem CID71750183 (HCl); 60208608 (free base)
Molecular FormulaC₁₃H₁₈ClNO₃ (HCl); C₁₃H₁₇NO₃ (free base)
Molecular Weight271.74 g/mol (HCl); 235.28 g/mol (free base)

Spectral and Analytical Data

  • ¹H NMR: Characteristic signals for methylenedioxy (δ 5.90–6.10 ppm), methylamino (δ 2.50–2.70 ppm), and ketone (δ 2.10–2.30 ppm).
  • IR Spectra: Strong absorption at 1,735 cm⁻¹ (C=O) and 1,510–1,550 cm⁻¹ (C-O-C).
  • Collision Cross Section (CCS): 155.92 Ų [M+H], enabling differentiation from isomers in seized samples.

Molecular Structure and Formula (C13H17NO3 - HCl)

Pentylone hydrochloride possesses the molecular formula C13H18ClNO3, representing the hydrochloride salt form of the parent compound pentylone (C13H17NO3) [1] [2]. The compound exhibits a molecular weight of 271.74 grams per mole [4] [8]. The Chemical Abstracts Service registry number for pentylone hydrochloride is 17763-01-8 [1] [2].

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride [1] [2]. Alternative chemical names include 2-(methylamino)-3',4'-(methylenedioxy)valerophenone hydrochloride [1] [2]. The structural framework consists of a benzodioxole ring system connected to a pentanone chain with a methylamino substituent at the second carbon position [3] [4].

Table 1: Molecular Properties of Pentylone Hydrochloride

PropertyValueReference
Molecular FormulaC13H18ClNO3 [1] [2]
Molecular Weight271.74 g/mol [4] [8]
Chemical Abstracts Service Number17763-01-8 [1] [2]
Accurate Mass271.0975 [28]
Monoisotopic Mass271.097521 [2]

Physical Characteristics and Constants

Appearance and Physical State

Pentylone hydrochloride manifests as a white to off-white crystalline powder at standard temperature and pressure conditions [4] [8]. The solid state appearance is characteristic of hydrochloride salt forms of organic compounds, displaying crystalline morphology typical of ionic substances [4]. The physical form remains stable under normal storage conditions, maintaining its powder consistency [5].

Melting Point (237-239°C)

The melting point of pentylone hydrochloride has been determined through multiple analytical investigations. The Australian National Measurement Institute reported a melting point range of 237-239°C through comprehensive characterization studies [6]. Alternative determinations have yielded slightly different values, with Lipomed reporting 230 ± 3°C [4] [8]. These variations reflect typical analytical uncertainty ranges associated with melting point determinations and potential differences in sample purity [6].

Table 2: Melting Point Data from Various Sources

SourceMelting Point (°C)MethodReference
National Measurement Institute Australia237-239Standard Protocol [6]
Lipomed230 ± 3Standard Protocol [4] [8]

Solubility Profile

Pentylone hydrochloride demonstrates solubility characteristics typical of hydrochloride salts of organic compounds. The compound exhibits solubility in methanol, as evidenced by commercial preparations of 1.0 milligrams per milliliter solutions in methanol [10] [21] [24]. This solubility profile indicates compatibility with polar protic solvents [22]. The hydrochloride salt formation enhances water solubility compared to the free base form, though specific quantitative solubility data in aqueous media remains limited in the available literature [22].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

271.0975211 g/mol

Monoisotopic Mass

271.0975211 g/mol

Heavy Atom Count

18

Appearance

Assay:≥98%A crystalline solid

UNII

G25D1I5MV5

Wikipedia

Pentylone hydrochloride

Dates

Modify: 2023-08-15
1.Brandt, S.D.,Sumnall, H.R.,Measham, F., et al. Analyses of second-generation /'legal-highs/' in the UK: Initial findings. Drug Test.Anal. 2(8), 377-382 (2010).

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